molecular formula C9H17ClO4S2 B15327848 1-(3-(Isopropylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride

1-(3-(Isopropylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride

Katalognummer: B15327848
Molekulargewicht: 288.8 g/mol
InChI-Schlüssel: OVFYBBQRUHITJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with sulfonyl chloride groups, making it a valuable intermediate in organic synthesis and various industrial applications.

Vorbereitungsmethoden

The synthesis of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of propane-1-sulfonic acid with cyclopropane derivatives under specific conditions. One common method includes the use of 2,4,6-Trichloro-[1,3,5]-triazine (TCT) in acetone, followed by the addition of triethylamine (NEt3) to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, acetone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride groups are highly reactive, allowing the compound to act as an electrophile in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Vergleich Mit ähnlichen Verbindungen

1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride lies in its combination of a cyclopropane ring and multiple sulfonyl chloride groups, providing a versatile platform for various chemical transformations and applications.

Eigenschaften

Molekularformel

C9H17ClO4S2

Molekulargewicht

288.8 g/mol

IUPAC-Name

1-(3-propan-2-ylsulfonylpropyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO4S2/c1-8(2)15(11,12)7-3-4-9(5-6-9)16(10,13)14/h8H,3-7H2,1-2H3

InChI-Schlüssel

OVFYBBQRUHITJN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.